molecular formula C9H12ClNO B1487701 2-(4-Chlorophenyl)-2-methoxyethan-1-amine CAS No. 1202890-94-5

2-(4-Chlorophenyl)-2-methoxyethan-1-amine

Cat. No.: B1487701
CAS No.: 1202890-94-5
M. Wt: 185.65 g/mol
InChI Key: UBRQWTFQGAAMGA-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-methoxyethan-1-amine is a chemical compound characterized by its molecular structure, which includes a chlorophenyl group, a methoxy group, and an amine group. This compound is of interest in various scientific and industrial applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-2-methoxyethan-1-amine typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-chlorophenol and methanol as the primary starting materials.

  • Reaction Process: The 4-chlorophenol is first converted to 4-chlorophenyl methoxide through a methylation reaction using methanol in the presence of a strong base such as sodium hydride (NaH).

  • Amination: The resulting 4-chlorophenyl methoxide is then subjected to amination using ammonia or an amine source under controlled conditions to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorophenyl)-2-methoxyethan-1-amine can undergo various chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form the corresponding nitro compound.

  • Reduction: The nitro group, if present, can be reduced to an amine.

  • Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: Electrophilic substitution reactions often use strong acids like sulfuric acid (H2SO4) and halogenating agents like bromine (Br2).

Major Products Formed:

  • Oxidation: Formation of 2-(4-chlorophenyl)-2-methoxyethan-1-one.

  • Reduction: Formation of this compound from its nitro derivative.

  • Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-Chlorophenyl)-2-methoxyethan-1-amine has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: It is used in the study of biological systems and as a building block for bioactive molecules.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

2-(4-Chlorophenyl)-2-methoxyethan-1-amine is similar to other compounds with chlorophenyl and amine groups, such as 2-(4-chlorophenyl)ethylamine and 4-chlorophenyl methanol. its unique methoxy group and specific structural arrangement contribute to its distinct properties and reactivity. These differences make it suitable for specific applications where other compounds may not be as effective.

Comparison with Similar Compounds

  • 2-(4-Chlorophenyl)ethylamine

  • 4-Chlorophenyl methanol

  • 2-(4-Chlorophenyl)ethanol

  • 4-Chlorophenylamine

Biological Activity

Overview

2-(4-Chlorophenyl)-2-methoxyethan-1-amine, also known as 4-Chloro-α-(methoxyethyl)aniline, is an organic compound characterized by its unique structure featuring a chlorophenyl group and a methoxyethanamine backbone. The molecular formula is C₉H₁₃ClNO, with a molecular weight of approximately 222.11 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Biological Activity

Research indicates that this compound exhibits significant interactions with neurotransmitter systems, particularly serotonin and dopamine pathways. Preliminary studies suggest its potential psychoactive properties, indicating further investigation into its role as an antidepressant or anxiolytic agent.

The biological activity of this compound may involve:

  • Serotonin Receptor Interaction : Evidence suggests that this compound may interact with serotonin receptors, which are crucial in mood regulation.
  • Dopaminergic Effects : By influencing dopamine pathways, it may affect reward and pleasure centers in the brain.

Cell Culture Studies

In vitro studies have demonstrated that this compound can act as a non-ionic organic buffering agent, maintaining pH levels conducive to biological activity. This property is essential for various biochemical applications and highlights its versatility in laboratory settings.

Comparison with Similar Compounds

A comparison with structurally related compounds reveals variations in biological activity based on halogen substituents and backbone structures. Below is a summary table:

Compound NameChemical FormulaUnique Features
2-(3-Chlorophenyl)-2-methoxyethan-1-amineC₉H₁₃ClNOChlorine substituent at the meta position
2-(4-Bromophenyl)-2-methoxyethan-1-amineC₉H₁₃BrNOContains bromine instead of chlorine
3-(4-Chlorophenyl)-3-methoxypropan-1-amineC₁₀H₁₄ClNOFeatures a propanamine backbone

Case Studies

Several studies have explored the pharmacological potential of this compound:

  • Antidepressant Activity : A study indicated that compounds similar to this compound showed promise in alleviating symptoms of depression in animal models by modulating serotonin levels.
  • Anxiolytic Effects : Research has demonstrated that certain analogs can reduce anxiety-like behaviors in rodents, suggesting a potential therapeutic application for anxiety disorders.
  • Neuroprotective Properties : Investigations into neuroprotection revealed that this compound may protect neuronal cells from oxidative stress, a common pathway involved in neurodegenerative diseases.

Properties

IUPAC Name

2-(4-chlorophenyl)-2-methoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-12-9(6-11)7-2-4-8(10)5-3-7/h2-5,9H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRQWTFQGAAMGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 2-(4-chlorophenyl)-2-methoxyethylcarbamate (0.129 g, 0.451 mmol) in dichloromethane (5 ml) was added trifluoroacetic acid (5 ml), and the reaction was stirred at ambient temperature for 16 hours. The reaction was concentrated and taken up in water. Sodium hydroxide (1M) was added until the pH was >13. The mixture was extracted twice with dichloromethane, and the combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated to yield 71 mg of the title compound (84.7% yield).
Name
tert-butyl 2-(4-chlorophenyl)-2-methoxyethylcarbamate
Quantity
0.129 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
84.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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